molecular formula C7H6N2O3S2 B8285124 2-Sulfamoylthieno[3,2-b]pyridin-5(4H)-one

2-Sulfamoylthieno[3,2-b]pyridin-5(4H)-one

Cat. No. B8285124
M. Wt: 230.3 g/mol
InChI Key: UDFXNYLODJBLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfamoylthieno[3,2-b]pyridin-5(4H)-one is a useful research compound. Its molecular formula is C7H6N2O3S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Sulfamoylthieno[3,2-b]pyridin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Sulfamoylthieno[3,2-b]pyridin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Sulfamoylthieno[3,2-b]pyridin-5(4H)-one

Molecular Formula

C7H6N2O3S2

Molecular Weight

230.3 g/mol

IUPAC Name

5-oxo-4H-thieno[3,2-b]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S2/c8-14(11,12)7-3-4-5(13-7)1-2-6(10)9-4/h1-3H,(H,9,10)(H2,8,11,12)

InChI Key

UDFXNYLODJBLRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1SC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N,N-dimethyl-N'-(4-oxido-thieno[3,2-b]pyridine-2-sulfonyl)formamidine (6.23 g, 22.6 mmol) in acetic anhydride (70 ml), under a nitrogen atmosphere, was heated at 140° C. for 20-22 hours to give a dark solution. The excess acetic anhydride was removed on a rotary evaporator and 6 N HCl (90 ml) was added to the residue and it was warmed at 80° C. for four hours. This reaction mixture was cooled and ice was added as product began to precipitate. Upon standing several crops were collected by filtration. The combined crude product (2.2 g) was dissolved in a large volume of boiling water, filtered and allowed to cool. Pure product was obtained (1.72 g, 33% yield). This material was recrystallized by dissolution in a minimum volume of hot dimethylsulfoxide. This solution was treated with charcoal, filtered, and diluted with ethanol as product crystallized (1.3 g), m.p. >300° C.
Name
N,N-dimethyl-N'-(4-oxido-thieno[3,2-b]pyridine-2-sulfonyl)formamidine
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

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